molecular formula C19H21F2N3O B6106276 N-(5-fluoro-2-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide

N-(5-fluoro-2-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide

Cat. No. B6106276
M. Wt: 345.4 g/mol
InChI Key: XKYJEUQIEWQHBW-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide, commonly known as FMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMPA belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of FMPA is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. FMPA has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects. FMPA also exhibits affinity for the histamine H1 receptor, which may contribute to its sedative effects.
Biochemical and Physiological Effects:
FMPA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects. FMPA has also been shown to decrease the levels of norepinephrine and acetylcholine in the brain. Furthermore, FMPA has been shown to exhibit sedative effects, which may be due to its affinity for the histamine H1 receptor.

Advantages and Limitations for Lab Experiments

FMPA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological properties. Furthermore, FMPA has been shown to exhibit therapeutic effects in animal models of various diseases. However, there are also some limitations to the use of FMPA in lab experiments. For example, FMPA has poor water solubility, which may limit its use in certain experiments. Furthermore, the exact mechanism of action of FMPA is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of FMPA. One area of research is the development of FMPA derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of FMPA as a PET imaging agent for the diagnosis of neurodegenerative diseases. Furthermore, the exact mechanism of action of FMPA needs to be further elucidated to fully understand its therapeutic effects. Finally, the potential use of FMPA in combination therapy with other drugs needs to be investigated.

Synthesis Methods

The synthesis of FMPA involves the reaction of 2-(4-(2-fluorophenyl)piperazin-1-yl) acetamide with 5-fluoro-2-methylbenzoic acid in the presence of a coupling reagent such as N-ethyl-N'-(3-dimethylaminopropyl) carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature under inert atmosphere. The resulting product is purified by column chromatography or recrystallization.

Scientific Research Applications

FMPA has been studied for its potential therapeutic applications in various diseases such as depression, anxiety, schizophrenia, and neuropathic pain. It has been shown to exhibit anxiolytic, antidepressant, and antipsychotic effects in animal models. FMPA has also been studied for its potential analgesic effects in neuropathic pain models. Furthermore, FMPA has been investigated for its potential use as a PET imaging agent for the diagnosis of neurodegenerative diseases.

properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O/c1-14-6-7-15(20)12-17(14)22-19(25)13-23-8-10-24(11-9-23)18-5-3-2-4-16(18)21/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYJEUQIEWQHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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